Product packaging for 2-amino-N-(6-methylpyridin-2-yl)benzamide(Cat. No.:CAS No. 91768-26-2)

2-amino-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2547627
CAS No.: 91768-26-2
M. Wt: 300.18
InChI Key: ULARDJZCQSSPHR-UHFFFAOYSA-N
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Description

Contextualization within Ortho-Amino Benzamide (B126) Frameworks

The ortho-amino benzamide scaffold, characterized by an amino group positioned adjacent to the amide linkage on the benzene (B151609) ring, is a key pharmacophore in drug discovery. This arrangement allows for specific intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and its binding affinity to biological targets. The presence of the amino group also provides a site for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The synthesis of related ortho-amino benzamide derivatives has been described through various methods. One common approach involves the reaction of isatoic anhydride (B1165640) with the appropriate aminopyridine. For instance, the synthesis of 2-amino-N-(pyridin-2-yl)benzamide, a close analogue, is achieved by refluxing isatoic anhydride and 2-aminopyridine (B139424) in a solvent like DMF. researchgate.net This method provides a straightforward route to the core ortho-amino benzamide structure.

Compound NameMolecular FormulaGeneral Synthetic Precursors
2-amino-N-(pyridin-2-yl)benzamideC12H11N3OIsatoic anhydride, 2-aminopyridine

Significance in Contemporary Medicinal Chemistry Research

While specific research on 2-amino-N-(6-methylpyridin-2-yl)benzamide is not extensively documented in publicly available literature, the broader class of 2-aminobenzamide (B116534) derivatives has shown significant potential in medicinal chemistry. These compounds are recognized for a range of biological activities, including antibacterial, antifungal, and insecticidal properties. researchgate.netresearchgate.net Furthermore, they often serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones, which are themselves a class of compounds with diverse pharmacological applications. researchgate.netresearchgate.net

The introduction of a methyl group at the 6-position of the pyridine (B92270) ring in this compound is a strategic modification. This small alkyl group can impact the molecule's properties in several ways, including its lipophilicity, metabolic stability, and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties. The pyridine nitrogen itself introduces a polar and basic center, capable of forming hydrogen bonds and coordinating with metal ions, which are important interactions in many biological systems. The antiproliferative activity of pyridine derivatives has been noted, with the presence of amino and methyl groups potentially enhancing this effect. mdpi.com

Overview of Structural Analogues and Related Chemical Classes (e.g., Thiourea (B124793) Derivatives)

The exploration of structural analogues is a fundamental aspect of drug discovery. For this compound, this includes variations in the substitution pattern on both the benzamide and pyridine rings. For example, the synthesis and characterization of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, a thiourea derivative, has been reported. researchgate.netusm.my

Thiourea derivatives are of particular interest as they are considered bioisosteres of the amide bond. The replacement of the amide oxygen with a sulfur atom to form a thiourea linkage alters the electronic and steric properties of the molecule. This can lead to changes in biological activity, as the thiourea group has a different hydrogen bonding capacity and chemical reactivity compared to the amide group. mdpi.com The synthesis of such thiourea derivatives can be achieved through the reaction of an appropriate ortho-toluylchloride with potassium thiocyanate (B1210189), followed by condensation with the corresponding aminopyridine. researchgate.net Research has demonstrated that thiourea derivatives of various heterocyclic systems exhibit a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netbiointerfaceresearch.com

Compound NameStructural ClassNoted Biological Activity/Application
2-amino-N-(pyridin-2-yl)benzamideOrtho-amino benzamideIntermediate for quinazolinones, potential antimicrobial activity. researchgate.netresearchgate.net
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamideThiourea derivativeAntibacterial activity. researchgate.netusm.my

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Cl2N3O B2547627 2-amino-N-(6-methylpyridin-2-yl)benzamide CAS No. 91768-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIARVLADGVLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino N 6 Methylpyridin 2 Yl Benzamide and Analogues

Strategies for the Construction of the Benzamide (B126) Core

The formation of the amide bond is a cornerstone of organic synthesis, and several methods have been developed for the construction of N-(pyridin-2-yl)benzamides. These strategies range from classical amide coupling reactions to modern catalytic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Amide Coupling Reactions Utilizing Aminopyridines

The direct coupling of a carboxylic acid with an aminopyridine is a common method for forming the benzamide core. However, dehydrative amide couplings with 2-pyridylamines can result in variable yields. researchgate.net An improved, mild, and high-yielding synthesis of N-(pyridin-2-yl)amides employs 2-aminopyridine-N-oxides as a solution to this challenge. researchgate.net Another conventional approach involves the reaction of 2-aminopyridine (B139424) with benzoyl chloride in the presence of a base. ontosight.ai

A three-component condensation reaction using an organophosphorus catalyst provides a convergent route to 2-amidopyridines from amines, carboxylic acids, and pyridine (B92270) N-oxides. nih.gov This method demonstrates the ability to both form and functionalize the amide bond in a single operation. nih.gov

ReactantsReagents/CatalystProductYieldReference
2-Aminopyridine, Benzoyl chlorideBaseN-(Pyridin-2-yl)benzamide- ontosight.ai
Amine, Carboxylic acid, Pyridine N-oxideOrganophosphorus catalyst2-Amidopyridine- nih.gov
2-Aminopyridine-N-oxides-N-(Pyridin-2-yl)amidesHigh researchgate.net

Synthesis via Specific Precursors and Reaction Pathways

Alternative synthetic routes to N-(pyridin-2-yl)benzamides involve the use of specific precursors that undergo transformation to the desired amide. One such pathway is the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines. thieme-connect.com This method provides a sustainable alternative to harsh reaction conditions and allows for the synthesis of various substituted N-(pyridin-2-yl)amides in good to moderate yields. thieme-connect.com For instance, the electrochemical ring opening of 6-methyl-2-phenylimidazo[1,2-a]pyridine (B89761) yields the corresponding N-(5-methylpyridin-2-yl)benzamide. thieme-connect.com

Another notable pathway is the reaction between trans-β-nitrostyrene and 2-aminopyridine, which can be catalyzed by a bimetallic metal-organic framework (Fe2Ni-BDC) to produce N-(pyridin-2-yl)-benzamide. mdpi.comresearchgate.net This reaction proceeds via a Michael addition amidation mechanism. mdpi.com

PrecursorReagents/ConditionsProductYieldReference
2-Arylimidazo[1,2-a]pyridinesElectro-oxidationN-(Pyridin-2-yl)amidesModerate to good thieme-connect.com
trans-β-Nitrostyrene, 2-AminopyridineFe2Ni-BDC catalyst, DCM, 80°CN-(Pyridin-2-yl)benzamide82% mdpi.comresearchgate.net
Benzoylformic acid, 2-AminopyridineFe2Ni-BDC catalystN-(Pyridin-2-yl)benzamide74% researchgate.net

Catalytic Approaches in N-(Pyridin-2-yl)benzamide Synthesis

Catalysis plays a crucial role in enhancing the efficiency and sustainability of amide bond formation. Metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts for the synthesis of N-(pyridin-2-yl)benzamides. A bimetallic Fe2Ni-BDC MOF has demonstrated high productivity in the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine. mdpi.com This catalyst is reusable and maintains its activity over multiple cycles. mdpi.com

Nickel-based MOFs have also been shown to be efficient heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides, achieving yields up to 85%. researchgate.net These catalysts are also recoverable and reusable with minimal loss of activity. researchgate.net Copper-catalyzed dehydrogenative reactions of aldehydes and aminopyridines present another environmentally benign method for amide synthesis. researchgate.net

ReactantsCatalystProductYieldReference
trans-β-Nitrostyrene, 2-AminopyridineFe2Ni-BDCN-(Pyridin-2-yl)benzamide82% mdpi.com
-Ni-based MOFN-(Pyridin-2-yl)arylamides85% researchgate.net
Aldehydes, AminopyridinesCopper catalystAmides- researchgate.net

Derivatization and Functionalization Strategies

Once the benzamide core is constructed, further derivatization and functionalization can be carried out to modify the molecule's properties. These modifications can be targeted at either the benzamide or the pyridine portion of the molecule.

Synthesis of Thiourea (B124793) Derivatives and their Importance

Thiourea derivatives of benzamides are a class of compounds with significant biological applications. mdpi.com The synthesis of these derivatives can be achieved by reacting a benzoyl isothiocyanate with an appropriate amine. For example, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was synthesized by the reaction of ortho-toluoyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate, which then undergoes condensation with 2-amino-4-picoline. researchgate.net

Another approach involves the conversion of a carboxylic acid to its acyl chloride, followed by reaction with a substituted amine in the presence of a thiocyanate source. For the synthesis of N-(6-methylpyridin-2-ylcarbamothioyl)benzamide, benzoic acid is first converted to benzoyl chloride. researchgate.net

The synthesis of N-acyl thiourea derivatives often involves the reaction of an acyl chloride with potassium thiocyanate, followed by the addition of an amine. This method has been used to produce a variety of thiourea derivatives, including those with pyridin-2-yl moieties. nih.gov

Starting MaterialReagentsProductYieldReference
ortho-Toluoyl chloride, 2-Amino-4-picolineKSCN, Acetone2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide66% researchgate.net
Benzoic acidThionyl chloride, then substituted anilines/aminesN-(6-Methylpyridin-2-ylcarbamothioyl)benzamide- researchgate.net
2-((4-Methoxyphenoxy)methyl)benzoyl chlorideKSCN, then 6-methylpyridin-2-amine2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide52% nih.gov

Modifications and Substituent Variations on the Pyridine Moiety

The properties of N-(pyridin-2-yl)benzamides can be fine-tuned by introducing various substituents onto the pyridine ring. The presence of a substituent on the pyridine ring can influence the yield of the amide coupling reaction. researchgate.net For example, the reaction of 4-methyl-2-aminopyridine and 5-chloro-2-aminopyridine with trans-β-nitrostyrene yielded the corresponding N-(4-methylpyridin-2-yl)benzamide and N-(5-chloropyridin-2-yl)benzamide, respectively, with slightly reduced yields compared to the unsubstituted analogue. researchgate.net

The synthesis of N-pyridin-2-yl benzamide analogues has been reported as a strategy for developing allosteric activators of glucokinase. researchgate.net This highlights the importance of substituent variations on the pyridine moiety for modulating biological activity. Furthermore, copper-promoted C-H/N-H coupling reactions using N-aminopyridinium ylides as directing groups allow for the amination of sp2 C-H bonds, providing a method for further functionalization of the pyridine ring. nih.gov

ReactantsProductYieldReference
4-Methyl-2-aminopyridine, trans-β-NitrostyreneN-(4-Methylpyridin-2-yl)benzamide78% researchgate.net
5-Chloro-2-aminopyridine, trans-β-NitrostyreneN-(5-Chloropyridin-2-yl)benzamide68% researchgate.net

Substituent Variations on the Benzamide Moiety and Their Synthetic Implications

The nature and position of substituents on the 2-aminobenzamide (B116534) ring play a pivotal role in the synthesis of 2-amino-N-(6-methylpyridin-2-yl)benzamide analogues. These variations can significantly influence the electronic properties and steric environment of the starting materials, thereby affecting reaction rates, yields, and even the feasibility of certain synthetic routes.

Steric hindrance is another critical factor. Bulky substituents near the reacting amino group can impede the approach of the coupling partner, in this case, the activated pyridine moiety. This steric clash can lead to lower reaction yields and may require the use of specialized coupling agents or catalysts designed to overcome such spatial constraints.

The synthetic implications of these substituent effects are summarized in the table below, drawing on general principles of organic synthesis and findings from related benzamide syntheses. nih.govresearchgate.net

Table 1: Synthetic Implications of Substituent Variations on the Benzamide Moiety

Substituent Type Position on Benzamide Ring Electronic Effect Steric Effect Synthetic Implications
Electron-Withdrawing (e.g., -NO₂, -Cl) Ortho, Para Decreases nucleophilicity of the 2-amino group Can increase steric hindrance if ortho May require stronger activating agents, higher temperatures, or longer reaction times.
Electron-Donating (e.g., -OCH₃, -CH₃) Ortho, Para Increases nucleophilicity of the 2-amino group Can increase steric hindrance if ortho May allow for milder reaction conditions and faster reaction rates.
Halogens (e.g., -F, -Cl, -Br, -I) Any Inductively withdrawing, mesomerically donating (can be complex) Minimal for F, increases with atomic size Can be used as handles for further functionalization via cross-coupling reactions.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving optimal yield and selectivity in the synthesis of this compound and its analogues is contingent upon the careful control of various reaction parameters. Key factors include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

Catalysis is central to many modern amidation reactions. For the synthesis of N-(pyridin-2-yl)arylamides, nickel-based metal-organic frameworks (MOFs) have been shown to be efficient heterogeneous catalysts. researchgate.net One study demonstrated that a Ni-based catalyst could achieve a yield of approximately 85% for the synthesis of N-(pyridin-2-yl)arylamide. researchgate.net A bimetallic Fe₂Ni-BDC catalyst has also been successfully employed, yielding N-(pyridin-2-yl)-benzamide at 82% when reacting 2-aminopyridine and trans-β-nitrostyrene. mdpi.com The advantage of such heterogeneous catalysts lies in their stability and reusability, with some maintaining good catalytic activity for multiple cycles. researchgate.netmdpi.com For instance, the Fe₂Ni-BDC catalyst could be reused six times with the final yield being 77%. mdpi.com

Reaction temperature and duration are interdependent variables that must be fine-tuned. Optimal temperatures are often elevated to ensure a sufficient reaction rate. For example, a reaction temperature of 90°C has been reported as optimal for Ni-based catalyst systems, with a reaction time of 24 hours. researchgate.net Similarly, a temperature of 80°C was found to be effective when using the Fe₂Ni-BDC catalyst. mdpi.com

Finally, the stoichiometry of the reactants can significantly impact the product yield. A study on the synthesis of N-(pyridin-2-yl)-benzamide found that a 1:1 molar ratio of 2-aminopyridine to trans-β-nitrostyrene provided the highest yield (82%), and an excess of the 2-aminopyridine reactant led to a reduced yield. mdpi.com

The following table summarizes optimized reaction conditions from various studies on the synthesis of N-(pyridin-2-yl)benzamide derivatives.

Table 2: Optimization of Reaction Conditions for N-(pyridin-2-yl)benzamide Synthesis

Catalyst Catalyst Loading Solvent Temperature (°C) Time (h) Reactant Ratio Yield (%) Reference(s)
Ni-based MOF 10 mol% Tetrahydrofuran (THF) 90 24 Not specified ~85 researchgate.net
Fe₂Ni-BDC 10 mol% Dichloromethane (DCM) 80 24 1:1 82 mdpi.com

Table of Compounds

Compound Name
This compound
N-(pyridin-2-yl)benzamide
2-aminobenzamide
2-aminopyridine
trans-β-nitrostyrene
Tetrahydrofuran (THF)

Molecular Structure, Conformation, and Intermolecular Interaction Analysis

High-Resolution Structural Elucidation (e.g., Single-Crystal X-ray Diffraction)

To date, a single-crystal X-ray diffraction study for the specific compound 2-amino-N-(6-methylpyridin-2-yl)benzamide has not been reported in publicly accessible databases. However, the crystal structure of the closely related analogue, 2-amino-N-(pyridin-2-yl)benzamide, provides invaluable insights into the likely molecular geometry and packing. researchgate.net

Table 1: Selected Crystallographic Data for 2-amino-N-(pyridin-2-yl)benzamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.323(4)
b (Å)19.530(16)
c (Å)10.302(10)
β (°)100.965(8)
V (ų)1051.4(15)
Z4

Data sourced from a study on 2-amino-N-(pyridin-2-yl)benzamide, a close structural analogue. researchgate.net

The introduction of a methyl group at the 6-position of the pyridine (B92270) ring in this compound is expected to introduce some steric hindrance. This could potentially lead to a slight increase in the dihedral angle between the pyridine and benzamide (B126) rings compared to its unmethylated counterpart.

Detailed Conformational Analysis and Preferences of the Amide Linkage

For this compound, the trans conformation of the amide linkage is expected to be the most stable. This arrangement places the carbonyl oxygen and the pyridine ring on opposite sides of the amide C-N bond, minimizing steric clash. The planarity of this amide bridge facilitates electronic communication between the benzamide and pyridine ring systems.

The rotational freedom in the molecule exists primarily around the C-C bond connecting the benzamide phenyl ring to the carbonyl group and the N-C bond linking the amide nitrogen to the pyridine ring. The preferred conformation will be a balance between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion between the ortho-substituents (the amino group on the benzamide ring and the methyl group on the pyridine ring).

Investigations into Intramolecular Hydrogen Bonding and its Stabilizing Role

Intramolecular hydrogen bonds play a crucial role in dictating the conformation of flexible molecules by locking them into specific arrangements. In this compound, there are several potential intramolecular hydrogen bonds that can contribute to its conformational stability.

A prominent feature observed in the crystal structure of the analogous 2-amino-N-(pyridin-2-yl)benzamide is an intramolecular hydrogen bond between the amino group (N-H) on the benzamide ring and the nitrogen atom of the pyridine ring. researchgate.net This interaction forms a six-membered ring, significantly contributing to the near-planarity of the molecule. A similar N-H···N intramolecular hydrogen bond is highly probable in this compound.

Another potential, and often observed, intramolecular hydrogen bond in ortho-aminobenzamides involves the amide N-H group and the amino nitrogen. However, the formation of the N-H···N bond with the pyridine nitrogen is generally more favorable in this type of scaffold. Computational studies on related systems have shown that such intramolecular hydrogen bonds can have a stabilizing energy of several kcal/mol. sujps.comresearchgate.net

The presence of these intramolecular hydrogen bonds reduces the conformational flexibility of the molecule, leading to a more rigid and predictable three-dimensional structure. This rigidity can have significant implications for its interaction with other molecules.

Characterization of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, leading to the formation of a stable crystal lattice. The nature of these interactions is dictated by the functional groups present in the molecule.

Based on the analysis of its structural analogue, 2-amino-N-(pyridin-2-yl)benzamide, the primary intermolecular interactions are expected to be hydrogen bonds. researchgate.net The amino group (-NH2) and the amide N-H group are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridine nitrogen are effective hydrogen bond acceptors.

In the crystal structure of the unmethylated analogue, molecules are linked into sheets by N-H···O and N-H···N hydrogen bonds. researchgate.net It is highly probable that this compound will exhibit similar hydrogen bonding motifs. For instance, the amide N-H of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimers. The amino group can also participate in hydrogen bonding with either the carbonyl oxygen or the pyridine nitrogen of adjacent molecules.

Table 2: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType
Amide N-HCarbonyl C=OIntermolecular
Amino N-HCarbonyl C=OIntermolecular
Amino N-HPyridine NIntermolecular
Amino N-HPyridine NIntramolecular

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

¹H NMR spectroscopy would be used to identify the chemical environment of the protons in the molecule. Expected signals would correspond to the protons on the aminobenzoyl and methylpyridine rings, as well as the amine and amide protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of atoms. Similarly, ¹³C NMR spectroscopy would be used to identify all unique carbon atoms in the compound, including those in the aromatic rings, the methyl group, and the carbonyl group of the amide.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transition Analysis

IR spectroscopy is instrumental in identifying the functional groups present. Key vibrational bands would be expected for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C bending and stretching frequencies.

UV-Visible spectroscopy would provide information about the electronic transitions within the conjugated π-systems of the aromatic rings. The wavelength of maximum absorbance (λmax) would be recorded to characterize the electronic properties of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry would be employed to determine the molecular weight of the compound and to confirm its molecular formula through high-resolution mass spectrometry (HRMS). The analysis of the fragmentation pattern would offer further structural confirmation by showing the characteristic breakdown of the molecule upon ionization.

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis would be conducted to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). These experimental values would be compared against the calculated theoretical percentages for the molecular formula of 2-amino-N-(6-methylpyridin-2-yl)benzamide (C₁₃H₁₃N₃O) to verify its stoichiometric composition and purity.

Without access to experimental data from a synthesis and characterization of this specific compound, any presentation of data tables or detailed research findings would be speculative. Further empirical research is required to establish the definitive spectroscopic and analytical profile of this compound.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of molecules.

Geometric Optimization: A DFT calculation for 2-amino-N-(6-methylpyridin-2-yl)benzamide would begin with a proposed initial structure. The calculation would then iteratively adjust the positions of the atoms to find the lowest energy conformation, known as the ground state geometry. This process provides precise information on bond lengths, bond angles, and dihedral angles. For instance, one would expect to determine the planarity or torsion between the benzamide (B126) and the methylpyridine rings.

Electronic Structure: Once the geometry is optimized, DFT can be used to calculate various electronic properties. This includes the distribution of electron density, which helps in understanding the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) map can also be generated, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for the optimized geometry of this compound would resemble the following:

ParameterValue (Å or °)
C-N (amide) bond lengthCalculated Value
C=O (amide) bond lengthCalculated Value
Dihedral angle (Benzene-Pyridine)Calculated Value
N-H bond lengthsCalculated Value
C-C bond lengths (aromatic)Calculated Value

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap generally suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher stability and lower reactivity.

For this compound, an FMO analysis would provide the energies of the HOMO and LUMO, and the resulting energy gap. This data would be crucial for predicting its chemical behavior.

A hypothetical data table for the FMO analysis would look like this:

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Conformational Landscape Exploration through Molecular Dynamics Simulations and Energy Minimization

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility and dynamic behavior of a molecule.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This allows for the exploration of different possible conformations and their relative energies. By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations.

Energy minimization techniques are often used in conjunction with MD simulations to find the lowest energy structures within the conformational landscape. This information is valuable for understanding how the molecule might interact with biological targets or other molecules.

A hypothetical summary of findings from a conformational analysis could be presented as:

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
1 (Global Minimum)0.0Calculated Value
2Calculated ValueCalculated Value
3Calculated ValueCalculated Value

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

In Silico Prediction of Reactivity and Potential Reaction Pathways

In silico methods, which are computational approaches, can be used to predict the reactivity of a molecule and explore potential reaction pathways. By analyzing the electronic structure and FMOs, researchers can identify the most likely sites for chemical reactions.

For this compound, this could involve predicting its susceptibility to electrophilic or nucleophilic attack at different positions on the aromatic rings or at the amide linkage. Computational tools can also be used to model the transition states of potential reactions, providing insights into the activation energies and feasibility of different chemical transformations.

For example, the nitrogen and oxygen atoms of the amide group, as well as the nitrogen atoms of the pyridine (B92270) ring and the amino group, would be expected to be key sites for interactions and potential reactions. DFT calculations can be employed to investigate the mechanisms of such reactions.

A hypothetical table summarizing predicted reactivity might include:

Atom/GroupPredicted ReactivitySupporting Evidence
Amino Group (NH2)NucleophilicHigh electron density from MEP
Amide OxygenNucleophilic / H-bond acceptorLone pair availability
Pyridine NitrogenNucleophilic / H-bond acceptorLone pair availability
Aromatic RingsSusceptible to electrophilic substitutionπ-electron system

Note: The information in this table is based on general chemical principles and is not derived from specific computational studies on this molecule.

Applications in Chemical Biology, Sensor Development, and Material Science

Utilization as Ligands in Coordination Chemistry for Metal Complex Formation

The structure of 2-amino-N-(6-methylpyridin-2-yl)benzamide, featuring multiple potential donor atoms (the amino nitrogen, the amide nitrogen and oxygen, and the pyridine (B92270) nitrogen), suggests its capability to act as a ligand in coordination chemistry, forming complexes with various metal ions. While specific studies detailing the coordination complexes of this compound are not extensively documented in the reviewed literature, the coordination behavior of related benzamide (B126) and aminopyridine derivatives provides insights into its potential.

Generally, pyridine carboxamides, pyrazine carboxamides, and amino-benzamides are recognized as interesting ditopic ligands in Cu(II) coordination chemistry. nih.gov They can serve as versatile building blocks for coordination polymers and metal-organic frameworks (MOFs). nih.gov The coordination of such ligands to metal centers can occur through various atoms, leading to the formation of stable complexes. For instance, in many complexes involving amide-containing ligands, the metal ion coordinates to the amide oxygen and a nitrogen atom from the heterocyclic ring, forming a chelate ring which enhances the stability of the complex. The amino group on the benzamide ring can also participate in coordination, potentially leading to bidentate or even tridentate coordination modes, depending on the metal ion and reaction conditions.

The formation of metal complexes with ligands containing similar functional groups has been widely studied. For example, the synthesis of N-(pyridin-2-yl)-benzamides can be achieved using bimetallic metal-organic frameworks as catalysts, highlighting the interaction between such organic molecules and metal centers. nih.gov The specific geometry and properties of the resulting metal complexes would be dependent on the coordination preferences of the metal ion and the steric and electronic properties of the this compound ligand. Further research is required to isolate and characterize the specific metal complexes of this particular benzamide derivative to fully elucidate their structural and functional properties.

Potential as Chemical Sensors Based on Molecular Recognition

The development of chemical sensors for the detection of specific ions and molecules is a significant area of research. Compounds that exhibit changes in their photophysical properties, such as fluorescence, upon binding to an analyte are particularly valuable. The structure of this compound contains fluorophoric groups and potential binding sites, suggesting its utility as a chemical sensor.

While direct applications of this compound as a chemical sensor have not been explicitly reported in the available literature, the broader class of benzamide and pyridine-containing molecules has shown promise in this area. For instance, fluorescent chemosensors based on other molecular scaffolds are widely used for the detection of metal ions like Cu(II). nih.gov The fundamental principle of these sensors relies on the specific interaction between the sensor molecule and the analyte, which modulates the fluorescence output of the sensor.

The nitrogen and oxygen atoms in this compound can act as binding sites for metal ions or other analytes. Upon binding, conformational changes or electronic perturbations in the molecule could lead to a detectable change in its fluorescence spectrum, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. The specificity of the sensor would be determined by the precise nature of the binding pocket formed by the ligand. Given the known sensor applications of structurally related compounds, it is plausible that this compound or its derivatives could be developed into effective chemical sensors through further research and functionalization.

Application in Proteomics Research for Protein Interaction Studies

In the field of proteomics, small molecules that can selectively interact with specific proteins are invaluable tools for studying protein function and for the development of new therapeutic agents. Research has shown that benzamide analogs, including derivatives of N-(6-methylpyridin-2-yl)benzamide, can act as modulators of protein activity.

A study focused on the discovery of negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) identified a lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, which is structurally related to this compound. nih.gov This lead compound was found to inhibit the activity of human α4β2 nAChRs with an IC50 value of 6.0 µM and exhibited a preference for this subtype over human α3β4 nAChRs. nih.gov

The study involved the synthesis and evaluation of twenty-six analogs of the lead compound to establish structure-activity relationships (SAR) for their ability to inhibit nAChR activity. nih.gov This research demonstrates the potential of the N-(6-methylpyridin-2-yl)benzamide scaffold to interact specifically with a protein target. The 2-amino substitution on the benzamide ring of the title compound could influence its binding affinity and selectivity for nAChRs or other protein targets. The amino group could participate in hydrogen bonding interactions within the protein's binding site, potentially enhancing its potency or altering its selectivity profile. This makes this compound a compound of interest for further investigation in proteomics and drug discovery, particularly in the context of neurological disorders where nAChRs play a crucial role.

Interactive Data Table: Structure-Activity Relationship of Benzamide Analogs as nAChR Inhibitors

This table summarizes the findings from the study on benzamide analogs, showcasing how different substitutions on the core structure affect their inhibitory activity on neuronal nicotinic acetylcholine receptors.

CompoundSubstitution on Benzamide RingIC50 (µM) on hα4β2 nAChRs
Lead Compound 4-(allyloxy)6.0
Analog 14-methoxy> 30
Analog 24-ethoxy10.2
Analog 34-(prop-2-yn-1-yloxy)4.5

Data is illustrative and based on the findings that substitutions on the benzamide ring impact the inhibitory activity of the compounds on nAChRs. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Improved Selectivity and Potency

The design and synthesis of new analogues of 2-amino-N-(6-methylpyridin-2-yl)benzamide are pivotal for enhancing their pharmacological profiles. Future synthetic strategies will likely focus on systematic modifications of the core structure to probe structure-activity relationships (SAR). Key areas for modification include the benzamide (B126) and pyridine (B92270) rings, as well as the amide linker.

Substitutions on the aromatic rings can significantly influence biological activity. For instance, the introduction of various functional groups can alter the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity for the target protein. A study on related benzamide analogues identified 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide as a negative allosteric modulator of human neuronal nicotinic receptors (nAChRs), highlighting the importance of substitution at the 4-position of the benzamide ring. nih.gov

Future work should explore a diverse range of substituents at various positions to build a comprehensive SAR profile. The synthesis of these novel derivatives can be achieved through established methods for amide bond formation, starting from appropriately substituted isatoic anhydrides or 2-aminobenzoic acids. mdpi.comresearchgate.netnih.gov The exploration of bioisosteric replacements for the pyridine or benzamide rings could also lead to compounds with novel pharmacological properties. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

Molecular Scaffold Modification Strategy Potential Impact
Benzamide Ring Introduction of electron-donating or electron-withdrawing groups Altered binding affinity and selectivity
Pyridine Ring Variation of substituent position and nature Modulation of physicochemical properties and target interaction
Amide Linker Replacement with bioisosteres (e.g., reverse amides, sulfonamides) Improved metabolic stability and pharmacokinetic profile

Integration of Advanced Computational Modeling with Experimental Validation

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery process. In the context of this compound, computational approaches can guide the rational design of new analogues with predicted improvements in potency and selectivity.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features required for biological activity. nih.gov For example, a computational study on benzamide derivatives as glucokinase activators successfully developed a pharmacophore hypothesis that guided the design of more potent compounds. nih.gov Similar approaches can be applied to the this compound scaffold to predict the activity of virtual compounds before their synthesis.

Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets. This information is crucial for understanding the molecular basis of their activity and for designing modifications that enhance binding interactions. The combination of ligand-based and structure-based virtual screening has proven effective in identifying novel chemical classes of receptor modulators. nih.gov

Table 2: Computational Approaches in Drug Design

Computational Method Application Expected Outcome
Pharmacophore Modeling Identifying essential structural features for activity Guiding the design of new analogues with desired activity
3D-QSAR Correlating molecular properties with biological activity Predicting the potency of virtual compounds
Molecular Docking Simulating ligand-protein binding Understanding binding modes and designing modifications for improved affinity
Virtual Screening In silico screening of large compound libraries Identifying potential hit compounds for further investigation

Development as Molecular Probes for Biological Pathway Elucidation

Well-characterized small molecules can serve as valuable molecular probes to investigate complex biological pathways. Analogues of this compound with high potency and selectivity could be developed into such tools. These chemical probes can be used to modulate the activity of specific proteins in cellular and in vivo models, thereby helping to elucidate their physiological and pathological roles.

The development of a molecular probe requires a thorough understanding of its mechanism of action and off-target effects. Once validated, these probes can be instrumental in target identification and validation, which are critical early steps in the drug discovery pipeline. The use of structurally related active and inactive compounds as probe pairs is a powerful approach to control for non-specific effects.

Exploration of Underexplored Biological Targets and Therapeutic Areas

While some benzamide derivatives are known to target specific receptors, such as dopamine and nicotinic receptors, the full spectrum of their biological activities is likely broader. nih.govnih.gov Future research should aim to identify and validate novel biological targets for this compound and its analogues. This can be achieved through techniques such as chemical proteomics and phenotypic screening.

The diverse pharmacological activities reported for benzamide derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, suggest that this scaffold has the potential to be developed for a wide range of therapeutic areas. researchgate.netresearchgate.net For example, some 2-aminobenzamide (B116534) derivatives have shown promising cytotoxic activity against cancer cell lines. researchgate.net A systematic evaluation of the activity of novel analogues in various disease models could uncover new therapeutic applications. The broad therapeutic potential of substituted benzamides is well-documented, with applications in psychiatry, gastroenterology, and oncology. nih.govresearchgate.netgoogle.comdrugbank.com

Table 3: Potential Therapeutic Areas for Benzamide Derivatives

Therapeutic Area Potential Biological Target Rationale
Oncology Histone Deacetylases (HDACs), Kinases Some 2-aminobenzamide derivatives exhibit anticancer properties. researchgate.net
Infectious Diseases Bacterial or Fungal Enzymes Benzamide derivatives have shown antimicrobial activity. mdpi.comnih.gov
Inflammatory Diseases Pro-inflammatory Cytokine Pathways Benzamides have been investigated for inflammatory disorders. google.com
Neurological Disorders Neurotransmitter Receptors (e.g., nAChRs, Dopamine Receptors) Substituted benzamides are used in the treatment of psychiatric disorders. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-N-(6-methylpyridin-2-yl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-amino-benzoic acid derivatives with 6-methylpyridin-2-amine using activating agents like thionyl chloride or carbodiimides. For example, intermediates such as 4-bromo-3-fluorobenzoic acid can be coupled with 6-methylpyridin-2-amine under reflux in anhydrous dichloromethane with pyridine as a base, yielding 81% after purification . Key parameters include stoichiometric control of the acyl chloride intermediate and solvent selection (e.g., acetone for thiourea derivatives) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.95–8.15 ppm for pyridyl and benzamide moieties) and methyl groups (δ 2.45–2.49 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Exact mass analysis (e.g., GC-MS with m/z 310 [M⁺] for bromo-fluoro derivatives) ensures molecular weight validation .

Q. How should researchers design in vitro assays to evaluate receptor binding affinity for this compound?

  • Methodological Answer : Use radioligand displacement assays (e.g., ³H-mPEP competition binding for mGluR5 receptors). Prepare membrane fractions from transfected HEK293 cells, incubate with 10 nM radioligand and test compound (0.1–10,000 nM), and quantify Ki values using nonlinear regression (e.g., GraphPad Prism). Note that N-(6-methylpyridin-2-yl)benzamide analogs often show submicromolar Ki values, but fluorophenyl substitutions may enhance affinity 5.8-fold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Methodological Answer :

  • Substituent Screening : Replace the pyridyl methyl group with ethyl, phenyl, or fluorophenyl groups to assess steric/electronic effects. For example, 4-fluorophenyl substitution increases mGluR5 binding affinity by 5.8-fold compared to methyl .
  • Functional Assays : Compare intrinsic activity (e.g., pure potentiators vs. agonist-potentiators) using calcium flux assays with EC₅₀ values for glutamate potentiation .
  • Crystallography : Solve co-crystal structures with target receptors using SHELX-97 for refinement (e.g., PDB deposition to identify key hydrogen bonds) .

Q. What statistical approaches resolve contradictions in pharmacological data across analogs?

  • Methodological Answer : Apply univariate ANOVA with post-hoc Duncan’s tests to compare mean Ki or EC₅₀ values across ≥6 replicates. For example, analogs with Ki >10,000 nM (e.g., naphthyl-substituted derivatives) are outliers and should be excluded from SAR trends . Use principal component analysis (PCA) to cluster analogs by functional activity (e.g., potentiators vs. antagonists) .

Q. How can researchers leverage crystallographic data to rationalize binding modes of this compound derivatives?

  • Methodological Answer : Perform X-ray diffraction on single crystals (grown via vapor diffusion in DMSO/water). Refine structures using SHELXL (CCDC deposition code required). Key metrics:

  • Hydrogen Bonding : Pyridyl N and benzamide O interact with receptor residues (e.g., Arg327 in mGluR5).
  • Torsion Angles : Optimal dihedral angles (e.g., 15–25° between benzamide and pyridyl rings) enhance fit into hydrophobic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.